8-hydroxy-1,7-naphthyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(3-4-10-8)1-2-6(11-7)9(13)14/h1-4H,(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELNYTRZMKWVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CNC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired naphthyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 8-hydroxy-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various gram-negative bacteria, similar to other naphthyridine derivatives like nalidixic acid. It has been noted for its potential synergistic effects when combined with fluoroquinolone antibiotics, enhancing their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Combination | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effectiveness |
|---|---|---|
| Ofloxacin + 8-Hydroxy-1,7-Naphthyridine | 4 | Significant reduction from 32 |
| Lomefloxacin + 8-Hydroxy-1,7-Naphthyridine | 2 | Significant reduction from 16 |
- Anticancer Potential : Initial research indicates that this compound may interfere with cellular mechanisms involved in cancer progression. It has shown promise in inhibiting specific enzymes related to cancer cell proliferation, warranting further investigation into its potential as an anticancer agent.
Biological Research
- Mechanism of Action : The compound is believed to act by inhibiting bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This inhibition leads to the cessation of DNA synthesis and bacterial cell death.
- Therapeutic Applications : Beyond its antimicrobial properties, ongoing studies are exploring its potential in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for further therapeutic exploration.
Industrial Applications
- Material Development : The compound is also being investigated for use in the development of new materials with unique properties, such as dyes and sensors. Its structural characteristics lend themselves well to applications in materials science.
Antileishmanial Activity
A collaborative study involving GlaxoSmithKline and the University of Dundee explored the efficacy of 8-hydroxy naphthyridines against visceral leishmaniasis. While some derivatives showed promise in vitro, their efficacy was limited in vivo due to pharmacokinetic challenges.
Synergistic Effects with Antibiotics
Research has highlighted that when used alongside standard antibiotics, derivatives of 8-hydroxy-1,7-naphthyridine can enhance antibacterial activity against resistant strains. This finding underscores the importance of exploring combination therapies in tackling antibiotic resistance.
Mechanism of Action
The mechanism of action of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other quinolone antibiotics . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through various pathways .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with 8-hydroxy-1,7-naphthyridine-2-carboxylic acid, differing in substituent positions, saturation, or additional functional groups:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Features |
|---|---|---|---|---|
| This compound (Target) | C₉H₆N₂O₃* | ~190.16* | -OH (C8), -COOH (C2 | Polar, acidic, planar heterocycle |
| 1,7-Naphthyridine-2-carboxylic acid | C₉H₆N₂O₂ | 174.16 | -COOH (C2) | Lacks hydroxyl; reduced H-bonding |
| 8-Hydroxy-1,7-naphthyridine-5-carboxylic acid | C₉H₇ClN₂O₃ | 222.69 | -OH (C8), -COOH (C5), -Cl | Chlorine substitution; altered dipole |
| 4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid | C₉H₉ClN₂O₂ | 212.63 | Saturated ring, -Cl, -COOH (C2) | Increased solubility due to saturation |
*Note: The molecular formula and weight of the target compound are inferred from structural analysis, as explicit data are unavailable in the evidence.
Physicochemical Properties
- Acidity: The hydroxyl (-OH) and carboxylic acid (-COOH) groups enhance acidity compared to non-hydroxylated analogues (e.g., 1,7-naphthyridine-2-carboxylic acid).
- Solubility : The tetrahydro derivative () likely exhibits higher aqueous solubility due to ring saturation, while chlorine substituents (e.g., in the 5-carboxy analogue) may reduce solubility via hydrophobic effects .
- Reactivity : The planar naphthyridine core in the target compound facilitates π-π stacking interactions, whereas saturation in the tetrahydro analogue disrupts this property .
Functional Implications
- Analytical Detection : Analogues like 8-hydroxy-1,3,5-trimethoxyxanthone () are quantified via HPLC, suggesting similar methods could apply to the target compound for quality control in pharmaceutical contexts .
Biological Activity
Overview
8-Hydroxy-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structure that includes an oxo group at the 8th position and a carboxylic acid group at the 2nd position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound is thought to be similar to that of other naphthyridine derivatives, such as nalidixic acid. These compounds typically act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- In vitro Studies : A study identified that derivatives of 8-hydroxy naphthyridines displayed potent antileishmanial activity. However, initial compounds showed weak efficacy in vivo due to issues with glucuronidation .
- Comparison with Other Antibiotics : In combination with fluoroquinolone antibiotics like norfloxacin and ofloxacin, this compound demonstrated a synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Ofloxacin + 8-Hydroxy-1,7-Naphthyridine | 4 | Significant reduction from 32 |
| Lomefloxacin + 8-Hydroxy-1,7-Naphthyridine | 2 | Significant reduction from 16 |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Initial studies suggest that it may interfere with cellular mechanisms involved in cancer progression, although further research is needed to elucidate its full potential in oncology.
Case Studies
- Antileishmanial Activity : A collaborative study involving GlaxoSmithKline and the University of Dundee explored the efficacy of 8-hydroxy naphthyridines against visceral leishmaniasis. The findings indicated that while some derivatives showed promise in vitro, their efficacy was limited in vivo due to pharmacokinetic challenges .
- Synergistic Effects with Antibiotics : Another study evaluated the antibiotic-modulating activity of 1,8-naphthyridine derivatives. The results highlighted that when used alongside standard antibiotics, these derivatives could enhance antibacterial activity against resistant strains .
Research Findings
Recent studies have focused on the structural modifications of naphthyridine derivatives to enhance their biological activities. For instance:
- SAR Studies : Structure-activity relationship (SAR) studies have shown that specific substitutions on the naphthyridine ring can significantly impact both antimicrobial and anticancer activities .
- Toxicity Assessments : Investigations into toxicity have revealed that while some derivatives exhibit strong biological activity, they may also possess high toxicity levels, necessitating careful evaluation in drug development processes .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
